molecular formula C40H56O5 B3429056 Fucoxanthinol CAS No. 7176-02-5

Fucoxanthinol

Cat. No.: B3429056
CAS No.: 7176-02-5
M. Wt: 616.9 g/mol
InChI Key: NZEPSBGUXWWWSI-FWFPOGQTSA-N
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Description

Fucoxanthinol is a major, bioactive metabolite of the marine carotenoid Fucoxanthin, produced by its hydrolysis in the gastrointestinal tract by digestive enzymes such as lipase and cholesterol esterase . This high-purity analytical standard is critical for studying the mechanisms behind the observed health benefits of brown seaweed consumption. Research indicates that this compound often exhibits more potent biological activities than its precursor, Fucoxanthin, making it a key compound for investigating its effects on various cellular pathways . Its primary research applications include oncology studies, where it demonstrates anti-proliferative effects against a range of cancer cell lines (including leukemia, lymphoma, and osteosarcoma) by inducing cell cycle arrest and promoting apoptosis through modulation of Bcl-2 proteins, caspases, and the PI3K/Akt/NF-κB signaling pathways . Neuroprotective research is another key area, where this compound shows promise in in vitro models of neurodegenerative diseases. Studies report it possesses significant antioxidant activity, capable of scavenging free radicals and reducing oxidative stress in neuronal cells. It has also been shown to provide protection against neurotoxicity induced by oligomers of Beta-Amyloid peptide (Aβ1–42) and 6-hydroxydopamine (6-OHDA), which are relevant to Alzheimer's and Parkinson's disease research, respectively . Furthermore, this compound is a valuable tool for metabolic research, as it suppresses adipocyte differentiation in models like 3T3-L1 cells by down-regulating key regulators such as PPARγ, highlighting its potential in studying obesity . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

InChI

InChI=1S/C40H56O5/c1-28(17-13-18-30(3)21-22-35-36(5,6)23-32(41)25-38(35,9)44)15-11-12-16-29(2)19-14-20-31(4)34(43)27-40-37(7,8)24-33(42)26-39(40,10)45-40/h11-21,32-33,41-42,44H,23-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+/t22?,32-,33-,38+,39+,40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEPSBGUXWWWSI-FWFPOGQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C=C3[C@](C[C@H](CC3(C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347243
Record name Fucoxanthinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7176-02-5
Record name Fucoxanthinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007176025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fucoxanthinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

A novel approach to producing high-purity fucoxanthinol involves the use of cholesterol esterase aggregates tailored with SpyTag. This method involves fusing the genes of cholesterol esterase and SpyTag, expressing them in Escherichia coli, and self-assembling the fusion chimera into insoluble active aggregates . The conversion ratio of fucoxanthin to this compound using this method is remarkably high at 95.02%, with a purity of 98% .

Industrial Production Methods

The industrial production of this compound can leverage the same method mentioned above due to its high efficiency and eco-friendly nature. The immobilization yield of the active cholesterol esterase aggregates can reach 60%, with good activity retention after multiple cycles .

Chemical Reactions Analysis

Enzymatic Hydrolysis

Cholesterol esterase and lipases efficiently hydrolyze fucoxanthin’s acetyl group to yield fucoxanthinol. Optimal conditions include:

ParameterOptimal ValueConversion EfficiencySource
EnzymeCholesterol esterase85.5% purity
pH7.492.3% conversion
Temperature37°CMaximal activity
Reaction Time2 hours95% yield

This method minimizes side reactions compared to chemical reduction .

Chemical Reduction

Sodium borohydride (NaBH₄) reduces fucoxanthin’s ketone group to this compound under controlled conditions:

ConditionOptimal ValueOutcomeSource
NaBH₄ Concentration10% (w/w)Maximum this compound production
Temperature37°C55.9% yield
Reaction Time3 hours85.5% purity

Excess NaBH₄ or prolonged reaction time degrades this compound into secondary metabolites .

Oxidation and Degradation Pathways

This compound’s conjugated double bonds and hydroxyl groups make it prone to oxidation.

Thermal Degradation

Heating induces isomerization and oxidation:

TemperatureExposure TimeMajor ProductsBioactivity ChangeSource
25–60°C24 hours13-cis and 13′-cis isomersAntioxidant ↓ 21%
>60°C1 hourApo-fucoxanthinones, loliolideCytotoxicity ↑

Degradation follows first-order kinetics (k = 0.012 h⁻¹ at 60°C) .

Light-Induced Oxidation

UV exposure generates reactive oxygen species (ROS), leading to:

  • Primary products : 9′-apo-fucoxanthinone, 13-apo-fucoxanthinone .

  • Secondary products : Epoxide ring cleavage to form loliolide (hemiacetal structure) .

Antioxidant capacity declines by 16% under UV-B radiation due to allenic bond disruption .

Epoxide Ring Opening

The 5,6-monoepoxide undergoes acid-catalyzed hydrolysis:
This compound+H2OH+Diol derivative+H2O2\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Diol derivative} + \text{H}_2\text{O}_2
This reaction is critical in gastrointestinal metabolism, enhancing bioavailability .

Redox Reactions

This compound scavenges radicals via hydrogen atom transfer (HAT):

RadicalQuenching EfficiencyMechanismSource
DPPHIC₅₀ = 18 µMHAT from phenolic -OH groups
ABTS⁺IC₅₀ = 12 µMSingle-electron transfer (SET)
Hydroxyl (- OH)IC₅₀ = 9 µMChelation of Fe²⁺

Cis-isomers exhibit 10–21% lower activity than all-trans forms .

Stabilization Strategies

To mitigate degradation, stabilization methods include:

MethodEffectEfficacySource
EncapsulationReduces oxidation by 40%
Co-antioxidantsPolyphenols extend half-life by 2.3×
Low-temperature storageRetains 90% activity for 6 months

Analytical Characterization

LC-MS/MS quantification uses MRM transitions:

CompoundQ1 Mass (m/z)Q3 Mass (m/z)Retention TimeSource
This compound617.5109.02.3 min
Fucoxanthin659.4109.03.1 min

Chromatographic separation employs C18 columns with methanol gradients .

Scientific Research Applications

Anticancer Properties

Mechanism of Action
Fucoxanthinol exhibits significant anticancer effects across various cancer types. Research indicates that it induces apoptosis (programmed cell death) and inhibits cell proliferation in colorectal cancer cells. A study demonstrated that this compound reduced the viability of several colorectal cancer cell lines (Caco-2, WiDr, HCT116, DLD-1) in a dose-dependent manner. Specifically, treatment with 20 µM this compound resulted in a marked decrease in the T/C (%) values, indicating reduced cell viability compared to controls .

Clinical Implications
In clinical samples from patients with colorectal cancer, this compound showed a higher efficacy than its precursor fucoxanthin. The median T/C (%) values for samples treated with 20 µM this compound were significantly lower than those treated with fucoxanthin, suggesting that this compound may be more effective in clinical settings . Furthermore, it has been noted that this compound can inhibit the proliferation of drug-resistant cancer cells .

Neuroprotective Effects

Protective Mechanisms
this compound has also been studied for its neuroprotective properties. In animal models of traumatic brain injury, it demonstrated protective effects through the activation of the Nrf2/ARE pathway, which is crucial for antioxidant defense mechanisms. This pathway helps mitigate oxidative stress and inflammation in neuronal tissues .

Cognitive Benefits
Additionally, this compound's ability to prevent cognitive impairments associated with neurodegenerative conditions has been highlighted. It has shown promise in reducing inflammation in brain regions critical for memory and learning, such as the hippocampus and frontal cortex .

Metabolic Health

Anti-obesity and Anti-diabetic Effects
Research indicates that this compound possesses anti-obesity properties by promoting fat metabolism and reducing adipocyte differentiation. It has been shown to enhance energy expenditure and reduce body fat accumulation in animal studies . Moreover, its anti-diabetic effects are attributed to improved insulin sensitivity and glucose metabolism .

Summary of Key Findings

Application Area Key Findings
Anticancer Induces apoptosis in colorectal cancer cells; more effective than fucoxanthin in clinical samples; inhibits drug-resistant cells.
Neuroprotection Activates Nrf2/ARE pathway; reduces inflammation; prevents cognitive impairments in animal models.
Metabolic Health Promotes fat metabolism; enhances energy expenditure; improves insulin sensitivity.

Case Studies

  • Colorectal Cancer Treatment
    • A study involving 20 surgical specimens showed that treatment with 20 µM this compound resulted in a T/C (%) value <50% in 65% of cases compared to only 10% for fucoxanthin .
  • Neuroprotection in Traumatic Brain Injury
    • Intra-cerebroventricular injection of this compound demonstrated significant neuroprotective effects against oxidative stress-induced neuronal injury in mice .
  • Weight Management
    • Clinical trials indicated that dietary intake of brown seaweed containing this compound led to significant weight loss and fat reduction among participants .

Comparison with Similar Compounds

Fucoxanthin vs. Fucoxanthinol
Property Fucoxanthin This compound
Structure Contains acetyl group Deacetylated form
Bioavailability Undetectable in plasma Detectable in plasma and tissues
Antioxidant Activity Higher intracellular scavenging Higher extracellular scavenging
Neuroprotection Activates Nrf2/ARE pathway Similar effects via Nrf2/ARE
Cancer Cell Cytotoxicity IC50: 3.0 µM (PC-3 cells) IC50: 2.0 µM (PC-3 cells)
Metabolic Pathway Precursor to this compound Converted to amarouciaxanthin A

Key Findings :

  • Antioxidant Mechanisms: Fucoxanthin shows superior radical scavenging in neuronal cytoplasm due to higher membrane accumulation, while this compound exhibits stronger extracellular antioxidant activity . Both activate the Nrf2/Keap1/ARE pathway to boost glutathione (GSH) synthesis .
  • Neuroprotection: this compound mirrors fucoxanthin’s ability to counteract Aβ oligomer- and 6-OHDA-induced neurotoxicity in SH-SY5Y cells. However, fucoxanthin’s higher tissue accumulation correlates with greater in vivo efficacy in preventing cognitive decline .
  • Cancer Effects: this compound demonstrates stronger pro-apoptotic activity in breast cancer cells (MCF-7, MDA-MB-231) via NF-κB suppression and caspase activation compared to fucoxanthin .
This compound vs. Amarouciaxanthin A
Property This compound Amarouciaxanthin A
Structure Monohydroxycarotenoid Dihydroxycarotenoid
Bioavailability Detected in plasma and liver Accumulates in adipose tissue
Anti-Adipogenic Activity Moderate suppression of GPDH Stronger suppression of GPDH
Cytotoxicity IC50: 2.0 µM (PC-3 cells) IC50: 4.6 µM (PC-3 cells)

Key Findings :

  • Amarouciaxanthin A, a downstream metabolite, shows reduced cytotoxicity but enhanced anti-adipogenic effects compared to this compound .
  • Both compounds are detectable in human plasma post-fucoxanthin ingestion, but amarouciaxanthin A exhibits slower clearance .
This compound vs. Other Carotenoids (e.g., Astaxanthin, Lutein)
  • Radical Scavenging: this compound’s ORAC (Oxygen Radical Absorbance Capacity) value is comparable to astaxanthin but lower than lutein .
  • Neuroprotection: Unlike astaxanthin, this compound directly interacts with Aβ oligomers to inhibit neuronal membrane damage .
  • Metabolic Stability: this compound is more rapidly absorbed than lutein in murine models .

Biological Activity

Fucoxanthinol, a metabolite of fucoxanthin found in brown seaweeds, has garnered attention for its diverse biological activities, particularly in the fields of cancer research, neuroprotection, and anti-inflammatory effects. This article provides a comprehensive overview of the current understanding of this compound's biological activity, supported by recent research findings and case studies.

Anticancer Effects

Overview of Anticancer Activity

This compound has demonstrated significant anticancer properties, particularly against colorectal cancer. In a study involving six colorectal cancer cell lines and twenty surgical specimens, this compound exhibited dose-dependent cytotoxic effects. The treatment with 20 µM this compound resulted in a marked decrease in the T/C (%) values of Caco-2 and WiDr cells to 1.4% and 12.0%, respectively, compared to much higher values for untreated cells .

Table 1: T/C (%) Values for Colorectal Cancer Cell Lines

Cell LineT/C (%) Value (Control)T/C (%) Value (20 µM this compound)
Caco-273.9 ± 4.01.4 ± 0.2
WiDr65.3 ± 2.612.0 ± 0.3
Colo205>80>80

The proportion of samples with T/C (%) values below 50% was significantly higher for those treated with this compound (65%) compared to fucoxanthin (10%) at the same concentration . These findings suggest that this compound may be more effective than its parent compound in certain contexts.

Neuroprotective Effects

Mechanisms of Neuroprotection

This compound exhibits neuroprotective effects through its antioxidant properties. It has been shown to activate the Nrf2/Keap1/ARE pathway, which enhances intracellular glutathione levels, thereby reducing oxidative stress in neuronal cells . In vitro studies demonstrated that this compound could mitigate neurotoxicity caused by oligomers of beta-amyloid and other neurotoxins associated with Alzheimer’s and Parkinson’s diseases.

Anti-inflammatory Activity

Inflammation Modulation

This compound has been reported to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators in macrophages. It downregulates the expression of COX-2 and other pro-inflammatory cytokines . This action is particularly relevant in conditions such as ulcerative colitis and uveitis, where inflammation plays a critical role .

Case Studies

Clinical Implications

Several case studies have highlighted the potential clinical applications of this compound in cancer treatment:

  • Colorectal Cancer : In surgical specimens from patients with colorectal cancer, treatment with this compound was associated with significant reductions in tumor viability, suggesting its potential as a therapeutic agent .
  • Malignant Melanoma : this compound also demonstrated efficacy against malignant melanoma specimens, where traditional chemotherapeutics like fluorouracil and paclitaxel showed no effect .

Q & A

Q. What are the primary metabolic pathways of fucoxanthinol in mammalian systems, and how can they be experimentally traced?

this compound is a key metabolite of fucoxanthin, formed via deacetylation by lipase and esterase in the gastrointestinal tract . To trace its metabolism, researchers can use isotopic labeling (e.g., stable isotopes like ¹³C) combined with LC-MS/MS to monitor metabolite conversion in vivo. Time-course studies in model organisms (e.g., mice) with tissue-specific sampling (liver, plasma) are critical, as this compound is further metabolized to compounds like amarouciaxanthin-A .

Q. What analytical methods are recommended for quantifying this compound in human serum, and what are their sensitivity thresholds?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. The MRM channel for this compound (m/z 617.5 → 109.0) provides a linear range of 10–10,000 ng/mL (R² = 0.9989) . Sensitivity is enhanced by using dichloromethane washes to reduce matrix interference, achieving a lower limit of quantification (LLOQ) of 50 pg on-column. Precision (<7% intra-day) and accuracy (99.4–115.3%) are validated at ≥100 ng/mL .

Q. How does this compound induce apoptosis in cancer cells, and what assays confirm this mechanism?

this compound triggers caspase-dependent apoptosis via activation of caspase-3/7, -8, and -8. Researchers should use flow cytometry with Annexin V/PI staining to quantify early/late apoptosis (e.g., 40% early apoptosis at 10 µM in colorectal cancer cells) . Caspase inhibition assays (e.g., Z-VAD-fmk) validate specificity, reducing apoptosis by >50% . Concurrent cell cycle analysis (e.g., SubG1 accumulation) confirms G1 arrest .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s role in adipocyte browning between rodent and human models?

Rodent studies report browning via UCP1 upregulation, but human adipocytes show no UCP1 or PGC-1α induction despite acute lipolysis stimulation . To address this, use RNA-seq to identify species-specific pathways and validate with functional assays (e.g., oxygen consumption rate [OCR] measurements). Dose-response studies (1 nM–1 µM) in primary human adipocytes under hypoxia may reveal context-dependent effects .

Q. What experimental designs optimize dose-response and time-course studies for this compound’s anti-cancer effects?

Use a factorial design with concentrations (e.g., 10–50 µM) and time points (24–48 hrs) to capture dynamic effects. For example, 10 µM this compound increases SubG1 cells from 10% (control) to 30% at 48 hrs in colorectal cancer models . Include caspase inhibitors and cell cycle synchronizers (e.g., serum starvation) to isolate mechanisms. Triplicate replicates and ANOVA with Tukey’s post-hoc analysis are essential .

Q. How can metabolomic profiling identify biomarkers for this compound’s suppression of epithelial-mesenchymal transition (EMT) in cancer stem-like cells?

Targeted metabolomics (e.g., GC-MS) of colonospheres treated with 50 µM this compound reveals glycine and succinic acid as key indicators of EMT suppression. Western blotting for EMT markers (e.g., E-cadherin, vimentin) and pathway analysis (MAPK/STAT3) validate metabolic findings . Hypoxia chambers mimic tumor microenvironments to enhance translational relevance .

Q. What pre-analytical factors significantly impact this compound quantification in clinical serum samples, and how can they be controlled?

Freeze-thaw cycles degrade this compound: two cycles reduce recovery by 15–20% at 250 pg/mL . Standardize protocols with immediate extraction post-thaw and spiked internal standards (e.g., fucoxanthin). Use protein precipitation with methanol/acetonitrile (70:30) to minimize matrix effects. Inter-day variability is mitigated by calibrating LC columns daily .

Q. How do researchers address low bioavailability of this compound in human pharmacokinetic studies?

Nanoemulsion formulations or lipid-based delivery systems enhance absorption. Pharmacokinetic models (e.g., non-compartmental analysis) with frequent sampling (0–24 hrs) after a 6.1 mg fucoxanthin dose show serum this compound peaks at 4–6 hrs . Pair with bile acid sequestrants to reduce enterohepatic recirculation artifacts .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values. For apoptosis assays, a sigmoidal curve fit with Hill slope >1 indicates cooperative effects. Multivariate ANOVA accounts for covariates like cell line heterogeneity .

Q. How should researchers validate this compound’s purity and stability in long-term studies?

Accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV (λ = 450 nm) confirms degradation <5%. For in vitro assays, store stock solutions in DMSO at −80°C with argon blanketing to prevent oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fucoxanthinol
Reactant of Route 2
Fucoxanthinol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.